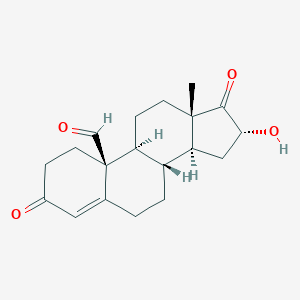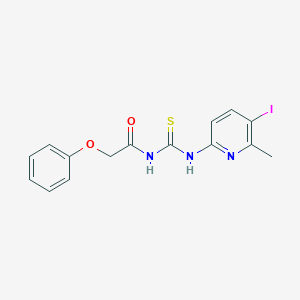![molecular formula C18H18BrClN2O3 B238195 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide, also known as BRD0705, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic use in various diseases.
作用機序
5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide works by inhibiting the activity of the BRD4 protein, which plays a role in gene expression and cell growth. By inhibiting BRD4, 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide can prevent the growth of cancer cells and reduce inflammation. Additionally, 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to improve cognitive function by reducing the accumulation of amyloid beta plaques in the brain.
Biochemical and Physiological Effects:
5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to have a range of biochemical and physiological effects. In cancer research, 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in breast cancer cells. In inflammation research, 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines and improve survival in mice with sepsis. In neurological disorder research, 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to reduce the accumulation of amyloid beta plaques in the brain and improve cognitive function.
実験室実験の利点と制限
One advantage of using 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in lab experiments is its specificity for the BRD4 protein, which allows for targeted inhibition of gene expression and cell growth. Additionally, 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to be effective in reducing inflammation and improving cognitive function in animal models. However, one limitation of using 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
将来の方向性
There are several future directions for research on 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide. One direction is to investigate its potential therapeutic use in other diseases, such as autoimmune disorders and metabolic diseases. Another direction is to develop more potent and selective inhibitors of the BRD4 protein. Additionally, further research is needed to better understand the long-term effects and potential toxicity of 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide.
合成法
5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide can be synthesized through a series of chemical reactions involving the starting materials 4-(isobutyrylamino)-3-methoxyaniline and 5-bromo-2-chlorobenzoyl chloride. The synthesis involves the formation of an amide bond between the two starting materials, followed by the introduction of a bromine and chlorine atom to the benzene ring. The final product is obtained through purification and isolation techniques.
科学的研究の応用
5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been studied for its potential therapeutic use in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to inhibit the growth of breast cancer cells by targeting the BRD4 protein. In inflammation research, 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to reduce inflammation in mice with sepsis. In neurological disorder research, 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to improve cognitive function in mice with Alzheimer's disease.
特性
製品名 |
5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide |
|---|---|
分子式 |
C18H18BrClN2O3 |
分子量 |
425.7 g/mol |
IUPAC名 |
5-bromo-2-chloro-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H18BrClN2O3/c1-10(2)17(23)22-15-7-5-12(9-16(15)25-3)21-18(24)13-8-11(19)4-6-14(13)20/h4-10H,1-3H3,(H,21,24)(H,22,23) |
InChIキー |
DTIPCDPLAMEXSD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC |
正規SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)

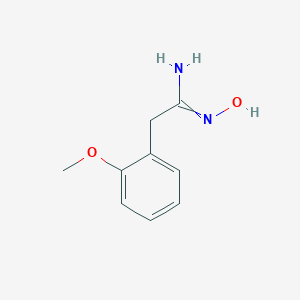
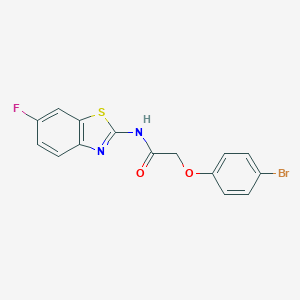
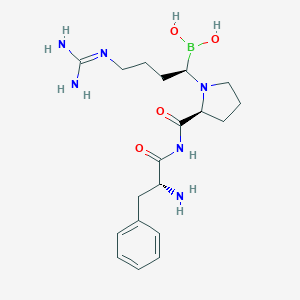
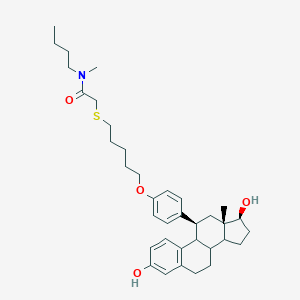
![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)

![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)

![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)
